5-(2-Iodoethyl)-4-phenyloxazole
Description
5-(2-Iodoethyl)-4-phenyloxazole is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 4 and a 2-iodoethyl chain at position 5. Oxazole derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their stability, aromaticity, and tunable reactivity. Its structural analogs and derivatives, particularly those with iodine-containing substituents or oxazole/isoxazole backbones, offer insights into its hypothetical properties .
Properties
CAS No. |
89150-02-7 |
|---|---|
Molecular Formula |
C11H10INO |
Molecular Weight |
299.11 g/mol |
IUPAC Name |
5-(2-iodoethyl)-4-phenyl-1,3-oxazole |
InChI |
InChI=1S/C11H10INO/c12-7-6-10-11(13-8-14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
XBXDTYJCVWGVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)CCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(2-Iodoethyl)-4-phenyloxazole with structurally or functionally related compounds, focusing on substituent effects, synthesis routes, and physicochemical properties.
Substituent Effects on Reactivity and Stability
5-(2-Iodoethyl)uracil (Compound 4, ) :
This uracil derivative shares the 2-iodoethyl chain but lacks the oxazole ring. The iodine atom facilitates nucleophilic substitution, as demonstrated by its synthesis via hydroiodic acid treatment of 5-(2-hydroxyethyl)uracil. Compared to this compound, the uracil backbone may confer distinct hydrogen-bonding capabilities and metabolic stability .- 5-(2-Iodophenyl)isoxazole-4-carboxylic acid (): This isoxazole derivative features an iodine-substituted phenyl group at position 5 and a carboxylic acid group at position 3. The carboxylic acid group introduces acidity (pKa ~3–4), contrasting with the neutral 2-iodoethyl chain in the target compound .
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () :
Substituted with a methyl group (position 5) and a phenyl group (position 3), this ester-functionalized isoxazole highlights how substitution patterns influence lipophilicity and steric hindrance. The ethyl ester group increases solubility in organic solvents compared to iodine-containing analogs .
Physicochemical Properties
Structural and Crystallographic Insights
- The chlorinated isoxazoline derivative () exhibits a white amorphous solid form with a melting point of 138°C, while the X-ray structure of α-(1-carbamyliminomethylene)-γ-butyrolactone (Compound 2, ) reveals a dihedral angle of 7.17° between its carbamyliminomethylene and lactone moieties. These data suggest that bulky substituents (e.g., iodoethyl chains) may introduce conformational strain or alter crystallinity .
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